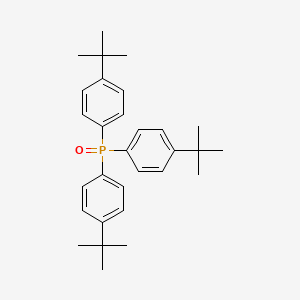

Tris(4-tert-butylphenyl)phosphine oxide

描述

Significance of Triarylphosphine Oxides in Coordination Chemistry and Catalysis

Triarylphosphine oxides are a class of compounds characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three aryl groups. These molecules are significant in coordination chemistry and catalysis for several reasons. They are known to act as ligands for transition metals, binding to metal centers through the oxygen atom. This coordination can influence the electronic and steric environment of the metal, thereby modulating its catalytic activity.

The steric bulk of the aryl substituents on the phosphorus atom can be tuned to control the access of substrates to the metal center, a critical factor in achieving high selectivity in catalytic reactions. sigmaaldrich.com Furthermore, phosphine (B1218219) oxides can serve as stabilizing ligands for metal catalysts, preventing their decomposition or aggregation into inactive forms. researchgate.net For instance, triphenylphosphine (B44618) oxide has been demonstrated to be a beneficial additive in palladium-catalyzed cross-coupling reactions, where it is believed to weakly coordinate to the palladium catalyst, preventing the precipitation of palladium black and thus maintaining a consistent catalyst concentration throughout the reaction. researchgate.net

Secondary phosphine oxides, which have a hydrogen atom attached to the phosphorus, exist in a tautomeric equilibrium with their phosphinous acid form. sigmaaldrich.comnih.gov This dual reactivity allows them to act as either P-donors or O-donors, making them versatile ligands in homogeneous catalysis. sigmaaldrich.comnih.gov While Tris(4-tert-butylphenyl)phosphine oxide is a tertiary phosphine oxide and does not exhibit this tautomerism, the broader family's diverse coordination behavior underscores the importance of the phosphine oxide functional group in ligand design.

Overview of the Academic Research Landscape for this compound

The academic research landscape for this compound is notably more limited compared to other structurally related phosphine oxides and phosphites, such as Tris(2,4-di-tert-butylphenyl)phosphite, which is a widely used industrial antioxidant. wikipedia.org However, specific research has been conducted on the synthesis and structural characterization of this compound.

Detailed research findings indicate that this compound has been synthesized as a byproduct in the preparation of Tris(4-tert-butylphenyl)phosphine. nih.gov The synthesis involved the reaction of phosphorus trichloride (B1173362) with 4-tert-butylphenyl magnesium bromide. nih.gov The resulting phosphine is susceptible to oxidation, leading to the formation of the corresponding phosphine oxide.

The primary academic focus on this compound has been its structural elucidation via single-crystal X-ray diffraction. nih.gov This analysis provides precise data on its molecular geometry, including bond lengths and angles.

Below is a data table summarizing key crystallographic and structural parameters for this compound. nih.gov

| Property | Value |

| Chemical Formula | C₃₀H₃₉OP |

| Molecular Weight | 446.58 g/mol |

| Crystal System | Orthorhombic |

| P=O Bond Length | 1.4866 (12) Å |

| P-C Bond Length Range | 1.804 (2) to 1.808 (13) Å |

| Notes | The molecule is located on a crystallographic mirror plane. |

Interactive Data Table: Users can sort the table by clicking on the headers.

The structural data confirms the expected tetrahedral geometry around the phosphorus atom and provides a basis for computational studies and for understanding its potential as a bulky ligand in coordination chemistry.

Structure

3D Structure

属性

IUPAC Name |

1-bis(4-tert-butylphenyl)phosphoryl-4-tert-butylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39OP/c1-28(2,3)22-10-16-25(17-11-22)32(31,26-18-12-23(13-19-26)29(4,5)6)27-20-14-24(15-21-27)30(7,8)9/h10-21H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNWKMUUTDFAROK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90618991 | |

| Record name | Tris(4-tert-butylphenyl)(oxo)-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29942-35-6 | |

| Record name | Tris(4-tert-butylphenyl)(oxo)-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to Tris(4-tert-butylphenyl)phosphine Oxide

The preparation of this compound can be achieved through direct synthesis or by the oxidation of its corresponding phosphine (B1218219) precursor. These methods, while effective, are subject to specific reaction conditions and the formation of secondary products.

Grignard Reaction-Based Preparations and Side Product Formation

A primary method for synthesizing triarylphosphines, the precursors to their oxides, involves the use of Grignard reagents. The synthesis of this compound has been reported as a side product in the reaction between phosphorus trichloride (B1173362) (PCl₃) and 4-tert-butylphenylmagnesium bromide nih.gov. In this reaction, the Grignard reagent, acting as a potent nucleophile, displaces the chloride atoms on the phosphorus center.

Several side products can arise from this synthetic route. A common side reaction is the formation of biphenyl (B1667301) compounds, which occurs when the aryl radical intermediate couples with another, rather than forming the desired carbanion for the Grignard reagent mnstate.edu. In the context of this specific synthesis, this would result in the formation of 4,4'-di-tert-butylbiphenyl. Additionally, incomplete reaction can leave starting materials or partially substituted phosphinous halides as impurities mnstate.eduresearchgate.net. Careful control of reaction conditions is therefore crucial to maximize the yield of the desired tertiary phosphine and minimize these side products nih.gov.

Oxidation of Precursor Phosphines

Once the precursor, Tris(4-tert-butylphenyl)phosphine, is synthesized, it can be readily oxidized to form this compound. This transformation is a common reaction for triarylphosphines. The phosphorus(III) center in the phosphine has a lone pair of electrons, making it susceptible to oxidation to the more stable pentavalent phosphine oxide.

Various oxidizing agents can be employed for this purpose. Common laboratory reagents for this transformation include hydrogen peroxide (H₂O₂), which is often used under harsh conditions for sterically hindered phosphines researchgate.net. Other oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) are also effective researchgate.net. The oxidation is generally a high-yield reaction. For instance, the main metabolite of the related compound tris(2,4-di-tert-butyl-phenyl)phosphite in rats was found to be its phosphate (B84403) form, indicating that direct oxidation can occur even under biological conditions oecd.org. The electrochemical oxidation potentials of sterically bulky phosphines have also been studied, providing insight into the electronic properties that facilitate this transformation researchgate.net.

Advanced Synthetic Approaches to Related Arylphosphine Oxides

Research into the synthesis of arylphosphine oxides extends beyond simple preparations, with significant developments in catalytic and stereoselective methods. These advanced approaches provide access to a diverse range of structurally complex and chiral phosphine oxides.

Copper(I)-Catalyzed Coupling of Secondary Phosphine Oxides with Aryl Halides

A powerful method for constructing the C-P bond in tertiary arylphosphine oxides is the copper(I)-catalyzed cross-coupling of secondary phosphine oxides (SPOs) with aryl halides. researchgate.net This approach serves as a cost-effective alternative to palladium-catalyzed systems. lookchem.com The catalytic system typically involves a copper(I) source, such as copper(I) iodide (CuI), a ligand, and a base. acs.org

The reaction has been shown to be effective for a variety of diaryl-, alkylaryl-, and dialkylphosphine oxides coupling with aryl iodides and bromides. researchgate.net Ligands play a crucial role in the efficiency of the catalysis; examples include simple diamines like N,N'-dimethylethylenediamine and more complex picolinamide (B142947) derivatives, which can facilitate the reaction at lower catalyst loadings. lookchem.comacs.org The reaction tolerates a range of functional groups on the aryl halide, including both electron-donating and electron-withdrawing substituents. lookchem.com

| Catalyst System Component | Example | Role |

| Copper Source | Copper(I) Iodide (CuI) | Primary catalyst for C-P bond formation |

| Ligand | N,N'-dimethylethylenediamine, Picolinamides | Stabilizes the copper center and facilitates the catalytic cycle |

| Base | Cesium Carbonate (Cs₂CO₃), Potassium Carbonate (K₂CO₃) | Activates the secondary phosphine oxide |

| Substrates | Secondary Phosphine Oxides, Aryl/Vinyl Halides | Reactants for forming tertiary phosphine oxides |

This method represents a general and highly efficient route for the synthesis of sterically hindered and functionalized tertiary phosphine oxides. acs.orgdocumentsdelivered.com

Stereoselective Syntheses of P-Chiral Phosphine Oxides

The synthesis of P-chiral phosphine oxides, which are valuable as ligands and organocatalysts, is a significant area of research. nih.gov Several stereoselective strategies have been developed to access these enantiomerically enriched compounds.

Kinetic Resolution and Desymmetrization: One approach involves the kinetic resolution of racemic secondary phosphine oxides. This can be achieved using chiral catalysts or reagents that react preferentially with one enantiomer. researchgate.netnsf.gov For example, TADDOL derivatives have been successfully used as resolving agents for racemic SPOs, allowing for the separation of enantiomers with high enantiomeric excess. nih.gov Another strategy is the asymmetric desymmetrization of prochiral phosphine oxides, such as diallyl phosphine oxide, using palladium catalysis in a domino Heck-Suzuki reaction to create cyclic P-chiral phosphine oxides with excellent stereoselectivity. acs.org

Auxiliary-Based Syntheses: The most common method relies on the use of a chiral auxiliary. nsf.gov This involves reacting a phosphorus precursor with a chiral alcohol, such as menthol, to form diastereomeric phosphinates. These diastereomers can be separated and then reacted with an organometallic reagent (e.g., a Grignard or organolithium reagent) in a stereospecific nucleophilic substitution reaction at the phosphorus center to yield the desired P-chiral phosphine oxide. nih.gov

Dynamic Kinetic Asymmetric Transformation (DYKAT): Advanced methods such as copper-catalyzed dynamic kinetic asymmetric P-C coupling have been developed. dicp.ac.cn In this process, a racemic secondary phosphine oxide is coupled with an aryl iodide in the presence of a chiral copper catalyst. The catalyst not only promotes the enantioselective coupling but also facilitates the rapid racemization of the starting SPO, allowing for the theoretical conversion of the entire racemic mixture into a single enantiomeric product in high yield and enantioselectivity. dicp.ac.cn

Photochemical Methods: Recently, a visible-light-induced C-P bond-forming reaction has been described for synthesizing P-chiral heteroaryl phosphine oxides. nih.gov This method is notable for proceeding without an external photosensitizer or transition metal catalyst, offering a mild and efficient route to these valuable compounds with excellent enantiomeric retention. nih.gov

Formation of P,C-Stereogenic α-Hydroxyphosphine Oxides

A further level of stereochemical complexity is introduced in molecules containing chirality at both a phosphorus atom and an adjacent carbon atom. The synthesis of P,C-stereogenic α-hydroxyphosphine oxides is a key example. researchgate.net

This transformation is typically achieved via the Pudovik reaction, which involves the addition of a P-H bond across a carbonyl group. nih.gov The synthesis starts with an enantiomerically pure P-stereogenic secondary phosphine oxide. This precursor is deprotonated using a base, such as aqueous sodium hydroxide, to form a nucleophilic phosphorus species. Subsequent 1,2-addition to an aldehyde (e.g., formaldehyde (B43269) or benzaldehyde) proceeds to form the α-hydroxyphosphine oxide. nih.govresearchgate.net

Crucially, this reaction is highly stereospecific at the phosphorus center, meaning the original chirality is retained. nih.gov When an aldehyde like benzaldehyde (B42025) is used, a new carbon stereocenter is created, leading to the formation of diastereomers. The reaction has been shown to be highly diastereoselective, with one diastereomer being formed in significant excess. For example, the reaction of (S)-(2-methylphenyl)phenylphosphine oxide with benzaldehyde yielded the (Sₚ,R_c) diastereomer with a diastereomeric ratio of 97.5:2.5 and excellent enantiomeric purity. nih.gov

| Reactant 1 | Reactant 2 | Product Type | Key Features |

| P-chiral Secondary Phosphine Oxide | Aldehyde (e.g., Benzaldehyde) | P,C-Stereogenic α-Hydroxyphosphine Oxide | Retention of P-chirality, creation of new C-stereocenter, high diastereoselectivity |

Reactivity and Functional Group Transformations

The reactivity of this compound is characterized by the high stability of the phosphoryl (P=O) and phosphorus-carbon (P-C) bonds. Transformations of this molecule primarily center on the reduction of the phosphine oxide to the corresponding phosphine and the cleavage of the P-C bonds under specific conditions.

Reduction Chemistry of Phosphine Oxides

The reduction of tertiary phosphine oxides to their corresponding phosphines is a fundamental transformation, though often challenging due to the high thermodynamic stability of the P=O bond. scientificupdate.com Various reagents have been developed for this purpose, including silicon hydrides, boranes, and aluminum hydrides. scientificupdate.com Other specialized methods include the use of phosphonic acid in the presence of iodine, which has been shown to be effective for a range of tertiary monophosphine oxides and bis-phosphine oxides. organic-chemistry.orgnih.gov A metal-free reduction employing oxalyl chloride as an activating agent followed by hexachlorodisilane (B81481) as the reducing agent has also been reported. researchgate.net

For sterically hindered triarylphosphine oxides, a notable reaction is hydrodearylation, which involves the cleavage of a P-C bond rather than the reduction of the P=O group. Treatment of sterically hindered phosphine oxides with a sodium hydride-iodide composite can lead to the removal of one of the aryl groups to yield the corresponding diarylphosphine oxide. ntu.edu.sg

Phosphoryl Group Transfer Reactions

Phosphoryl group transfer reactions are fundamental in many biological processes, typically involving phosphate esters and anhydrides where a phosphoryl group is transferred from a donor to an acceptor molecule. nih.gov However, this type of reaction is not characteristic of chemically robust triarylphosphine oxides such as this compound. The P-C bonds in these compounds are strong, and the molecule does not typically act as a phosphoryl group donor. Instead, the reactivity of the phosphoryl group is dominated by its Lewis basicity. The oxygen atom can coordinate to hard Lewis acidic metal centers, allowing the phosphine oxide to function as a ligand in coordination complexes. wikipedia.orgnih.gov This coordination results in a slight elongation of the P-O bond but does not involve the transfer of the group. wikipedia.org

Palladium-Catalyzed C-P Bond Activation Studies

While palladium-catalyzed cross-coupling reactions are a common method for the formation of P-C bonds to synthesize triarylphosphine oxides, tandfonline.comorganic-chemistry.orgnih.gov studies detailing the palladium-catalyzed activation and cleavage of P-C bonds in stable triarylphosphine oxides are less common.

However, C-P bond cleavage of sterically hindered triarylphosphine oxides has been achieved through non-catalytic methods. A study on the hydrodearylation of various triarylphosphine oxides demonstrated that a composite of sodium hydride (NaH) and an iodide salt could effectively cleave one aryl group from the phosphorus center. ntu.edu.sg This reaction was shown to be effective for both electron-rich and sterically hindered substrates. ntu.edu.sg For example, tris(mesityl)phosphine oxide, a significantly hindered compound, was converted to dimesitylphosphine oxide in good yield. ntu.edu.sg The reaction proceeds via activation by the NaH-iodide system, leading to the cleavage of a C(sp²)–P bond. ntu.edu.sg

| Entry | Triarylphosphine Oxide (1) | Product Diarylphosphine Oxide (2) | Yield (%) |

| 1 | Tris(4-methoxyphenyl)phosphine oxide | Bis(4-methoxyphenyl)phosphine oxide | 85 |

| 2 | Tris(3,5-dimethoxyphenyl)phosphine oxide | Bis(3,5-dimethoxyphenyl)phosphine oxide | 57 |

| 3 | Tris(mesityl)phosphine oxide | Dimesitylphosphine oxide | 78 |

Table 1: Hydrodearylation of selected sterically hindered and electron-rich triarylphosphine oxides using a NaH-LiI system. Data sourced from a study on the dearylation of arylphosphine oxides. ntu.edu.sg

Photoreactions and Oxidative P-C Bond Cleavage

Triarylphosphine oxides are generally the stable end-products of the oxidation of triarylphosphines. researchgate.net The photooxidation of triarylphosphines to their corresponding oxides can be achieved under aerobic conditions, sometimes facilitated by a sensitizer (B1316253) or catalyst. researchgate.netnih.gov Research in this area has focused on the mechanism of oxidation, which can involve the formation of a phosphine radical cation that subsequently reacts with oxygen. researchgate.netresearchgate.net

Given that this compound is the product of such oxidative processes, it exhibits considerable stability and is not typically susceptible to further photoreaction or oxidative P-C bond cleavage under standard conditions. The available literature primarily details its formation from the corresponding phosphine rather than its subsequent photochemical degradation. researchgate.netnih.gov

Structural Elucidation and Conformational Analysis

Single Crystal X-ray Diffraction Studies of Tris(4-tert-butylphenyl)phosphine Oxide

Analysis of single crystals of the title compound has furnished a definitive understanding of its molecular and supramolecular features.

This compound crystallizes in the orthorhombic system. nih.gov The crystal structure was resolved in the space group Pmn2₁. Key crystallographic parameters determined at a temperature of 294 K are summarized in the table below. nih.gov

| Parameter | Value |

| Formula | C₃₀H₃₉OP |

| Molecular Weight | 446.58 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pmn2₁ |

| a | 11.7986 (10) Å |

| b | 20.9246 (18) Å |

| c | 10.5204 (9) Å |

| Volume (V) | 2597.3 (4) ų |

| Z (Molecules/unit cell) | 4 |

| Temperature (T) | 294 K |

The phosphorus atom at the core of the molecule exhibits a distorted tetrahedral geometry. The phosphoryl (P=O) bond length is 1.4866 (12) Å, a value typical for a phosphorus-oxygen double bond, which is shorter than a single P–O bond due to its double bond character and the polarity of the P⁺-O⁻ bond. nih.govresearchgate.net The phosphorus-carbon (P-C) bonds to the three 4-tert-butylphenyl rings have lengths ranging from 1.804 (2) Å to 1.808 (13) Å. nih.gov All reported bond distances and angles in the structure are within normal ranges and are comparable to those observed in structurally related triarylphosphine oxides. nih.gov

| Bond/Angle | Measurement (Å or °) |

| P=O Bond Length | 1.4866 (12) Å |

| P-C Bond Lengths | 1.804 (2) - 1.808 (13) Å |

A notable feature of the molecule's conformation in the solid state is that it is located on a crystallographic mirror plane. nih.gov The geometry around the phosphorus atom in triarylphosphine oxides can be described by the pyramidality index, which is the sum of the three C–P–C bond angles (∑(C—P—C)). While the specific C-P-C angles for the title compound are not explicitly detailed in the primary literature, the pyramidality is a key descriptor of the steric and electronic environment of the phosphorus center. nih.gov In related triarylphosphine oxides, this value indicates the degree of flattening of the P-C₃ pyramid. For instance, a sterically demanding triarylphosphine oxide with spirofluorenyl moieties exhibits a C–P–C angle sum of 312.8(3)°.

While the specific intermolecular interactions for this compound are not detailed in the available literature, related triarylphosphine oxide structures commonly exhibit various non-covalent interactions that dictate their crystal packing. For example, in the hydrated crystal structure of tri-p-tolylphosphine (B94635) oxide, hydrogen bonds are observed between the phosphoryl oxygen and water molecules. nih.gov In tert-butyldiphenylphosphine (B1265831) oxide, C···O interactions between the phosphoryl oxygen and the phenyl rings of an adjacent molecule help direct the supramolecular assembly. rsc.org Such weak interactions, including C–H···π and van der Waals forces, are typical for this class of compounds.

The crystal structure of this compound exhibits positional disorder. Specifically, the methyl groups of one of the three tert-butyl substituents are disordered over two distinct sites. nih.gov The occupancy ratio for these two positions was refined and found to be 0.776 (4) to 0.224 (4). nih.gov This type of disorder is common in crystal structures containing flexible or freely rotating groups like tert-butyl moieties.

Comparative Structural Studies with Related Triarylphosphine Oxides

The structural parameters of this compound are best understood when compared to other well-characterized triarylphosphine oxides. This comparison highlights the influence of different aryl substituents on the core P=O moiety.

| Compound | P=O Bond Length (Å) | Avg. P-C Bond Length (Å) | Avg. C-P-C Angle (°) | Crystal System | Reference |

| This compound | 1.4866 (12) | ~1.806 | N/A | Orthorhombic | nih.gov |

| Tris(4-methylphenyl)phosphine oxide | 1.482 (3) | 1.799 (3) | 105.8 | Monoclinic | nih.gov |

| Triphenylphosphine (B44618) oxide | 1.46 | 1.76 | N/A | Orthorhombic | |

| Tris(pentafluorophenyl)phosphine* | N/A | ~1.830 | 103.3 | Monoclinic | nih.gov |

| tert-Butyldiphenylphosphine oxide | 1.490 (1) | N/A | N/A | Monoclinic | rsc.org |

Note: Tris(pentafluorophenyl)phosphine is included for comparison of P-C bonds and C-P-C angles in a related triarylphosphine.

Influence of Aryl Substituents on Molecular Conformation

The presence of the 4-tert-butylphenyl group, as opposed to an unsubstituted phenyl group, significantly influences the molecular conformation of the phosphine (B1218219) oxide. This influence is a combination of both electronic and steric effects. The tert-butyl group, being an alkyl group, is generally considered to be an electron-donating group through inductive effects and carbon-carbon hyperconjugation. This can subtly affect the electronic environment of the phosphorus center and, consequently, the bond lengths and angles.

A comparative analysis with the parent compound, triphenylphosphine oxide, is instructive. In triphenylphosphine oxide, the P=O bond length is approximately 1.46 Å and the mean P-C bond length is 1.76 Å. youtube.com The C-P-C bond angles in triphenylphosphine oxide are typically around 106.4°, while the O=P-C angles are larger at about 112.4°. researchgate.net These differences in bond angles are attributed to the repulsion from the short, electron-rich P=O double bond. researchgate.net While specific comparative studies on the bond angles of this compound are not extensively detailed in the available literature, the general principles of steric and electronic influence of para-substituents on the geometry of the central phosphorus atom are well-established. The bulky tert-butyl groups are expected to influence the inter-ring dihedral angles, potentially leading to a more pronounced propeller twist to alleviate steric strain in the crystal lattice.

The table below provides a comparison of key bond parameters between Triphenylphosphine oxide and its 4-tert-butyl substituted analogue, highlighting the influence of the substituent.

| Compound | Mean P-C Bond Length (Å) | P=O Bond Length (Å) | Reference |

| Triphenylphosphine oxide | 1.76 | 1.46 | youtube.com |

| This compound | 1.804 - 1.808 | 1.4866 | mdpi.com |

Steric Effects and Distal Steric Phenomena

Steric effects are nonbonding interactions that influence the shape and reactivity of molecules. researchgate.net In this compound, the steric bulk of the three 4-tert-butylphenyl groups is a defining characteristic. A quantitative measure of the steric bulk of a ligand is the Tolman cone angle (θ), which is the solid angle formed with the metal at the vertex and the outermost atoms of the ligand at the perimeter. While originally developed for phosphine ligands in metal complexes, the concept is applicable to understanding the steric profile of the phosphine oxide. For comparison, the Tolman cone angle for the parent triphenylphosphine is 145°. Given the presence of the bulky tert-butyl groups, the cone angle for the corresponding tris(4-tert-butylphenyl)phosphine would be significantly larger, indicating a greater steric footprint.

The steric hindrance in this compound arises from the spatial arrangement of the atoms, particularly the voluminous tert-butyl groups. researchgate.net This steric crowding influences the rotational freedom around the P-C bonds and dictates the stable propeller conformation of the phenyl rings. The bulky substituents create a sterically crowded environment around the phosphorus center.

Spectroscopic Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of Tris(4-tert-butylphenyl)phosphine oxide. By analyzing the ¹H, ¹³C, and ³¹P spectra, a complete picture of the molecule's covalent structure can be assembled. iucr.org While comprehensive experimental data for this specific molecule is not uniformly available across published literature, the expected spectral features can be reliably predicted based on its structure and comparison with analogous compounds. iucr.org

The proton NMR spectrum is anticipated to show two main sets of signals corresponding to the tert-butyl and the aromatic protons. The nine protons of each tert-butyl group are chemically equivalent, resulting in a single, sharp signal. The three tert-butyl groups are also equivalent, so a single, strong singlet integrating to 27 protons is expected. The aromatic protons on the phenyl rings will appear as a set of doublets or multiplets in the downfield region of the spectrum.

Table 1: Expected ¹H NMR Spectral Data

| Functional Group | Expected Chemical Shift (δ) ppm | Multiplicity | Integration |

| -C(CH₃)₃ | ~1.3 | Singlet | 27H |

| Aromatic-H | ~7.4 - 7.7 | Multiplet/Doublets | 12H |

In the ¹³C NMR spectrum, distinct signals for the carbons of the tert-butyl groups and the aromatic rings are expected. The spectrum will show a signal for the methyl carbons and a signal for the quaternary carbon of the tert-butyl group. The four distinct carbons of the p-substituted phenyl ring will also be visible, with their chemical shifts influenced by the phosphorus atom. Importantly, these aromatic carbon signals will exhibit splitting due to coupling with the phosphorus atom (J-coupling), which is a key diagnostic feature. iucr.org The carbon atom directly bonded to the phosphorus (C1) is expected to show the largest coupling constant. iucr.org

Table 2: Expected ¹³C NMR Spectral Data

| Carbon Atom | Expected Chemical Shift (δ) ppm | Expected P-C Coupling (J) Hz |

| -C(C H₃)₃ | ~31 | - |

| -C (CH₃)₃ | ~35 | - |

| Aromatic C2 & C6 | ~130-134 | d, ²JPC ≈ 10 Hz |

| Aromatic C3 & C5 | ~125-128 | d, ³JPC ≈ 13 Hz |

| Aromatic C4 | ~150-155 | d, ⁴JPC ≈ 3 Hz |

| Aromatic C1 | ~128-132 | d, ¹JPC ≈ 103 Hz |

The ³¹P NMR spectrum provides direct information about the chemical environment of the phosphorus atom. For triarylphosphine oxides, a single resonance is expected. iucr.org The chemical shift for this compound is anticipated to be in the range typical for this class of compounds, clearly distinguishing it from its corresponding phosphine (B1218219) precursor. iucr.orgresearchgate.net The specific chemical shift can be influenced by solvent and concentration but serves as a definitive marker for the oxidized phosphorus center. iucr.orgresearchgate.net

Table 3: Expected ³¹P NMR Spectral Data

| Nucleus | Expected Chemical Shift (δ) ppm | Multiplicity |

| ³¹P | ~28 - 32 | Singlet |

Advanced Spectroscopic Techniques for Excited-State Characterization

To understand the behavior of a molecule after it absorbs light, scientists use techniques like femtosecond transient absorption spectroscopy (fs-TAS). This method acts like an ultrafast camera, allowing researchers to observe the fleeting photophysical and photochemical events that occur on timescales as short as femtoseconds (10⁻¹⁵ seconds). The experiment uses two laser pulses: a "pump" pulse that excites the molecule to a higher energy state, and a "probe" pulse that follows at a precisely controlled delay to monitor how the excited molecule relaxes.

By varying the temperature during these experiments, scientists can study how temperature affects the kinetics of these ultrafast processes. This can reveal the energy barriers associated with different relaxation pathways, such as internal conversion, intersystem crossing (the transition between singlet and triplet excited states), and charge transfer. While specific studies applying this technique to this compound are not prominently documented, its application would be invaluable for characterizing its excited-state dynamics, which is crucial for applications in photonics and electronics.

Chiroptical Spectroscopy for Absolute Configuration Determination

While this compound itself is an achiral molecule, the methodology for determining the absolute configuration of related P-stereogenic (chiral at the phosphorus atom) phosphine oxides is well-established and highly relevant. Chiroptical spectroscopy, particularly electronic circular dichroism (ECCD), is a powerful tool for this purpose.

A sophisticated method involves using an achiral porphyrin "tweezer" host, such as a zinc-metalloporphyrin (Zn-MAPOL), which can bind to the oxygen atom of the phosphine oxide guest. iucr.orgresearchgate.net Although the host is achiral, its two porphyrin rings can twist to adopt either a right-handed (P) or left-handed (M) helical conformation. iucr.org When a chiral phosphine oxide binds, it preferentially forces the tweezer into one of these two helical states, resulting in a strong and measurable ECCD signal. iucr.orgresearchgate.net A mnemonic has been developed that correlates the sign of this induced ECCD signal directly to the absolute stereochemistry (R or S) of the phosphorus center. researchgate.net This host-guest approach provides a rapid and reliable solution for assigning the absolute configuration of P-chiral compounds without the need for crystallization or derivatization. iucr.orgacs.org

Computational and Theoretical Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying medium to large-sized molecules.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For Tris(4-tert-butylphenyl)phosphine oxide, these calculations predict the bond lengths and angles of its lowest energy conformation. The results can be compared with experimental data from X-ray crystallography to validate the computational method.

Experimental crystallographic data for this compound shows a P=O bond length of 1.4866 (12) Å and P-C bond lengths ranging from 1.804 (2) to 1.808 (13) Å. nih.gov DFT calculations on related triaryl phosphine (B1218219) oxides, such as tris(3-methylphenyl)phosphine oxide, have determined a P=O bond length of approximately 1.491 Å and P-C bond lengths around 1.81-1.82 Å, showing good agreement with experimental findings. researchgate.net

Conformational analysis using DFT helps to map the energetic landscape of the molecule. researchgate.net For triaryl phosphines and their oxides, this involves studying the rotation of the aryl groups around the P-C bonds. These studies reveal the existence of various conformers and the energy barriers between them. For similar molecules like tris(4-methylphenyl)phosphine oxide, calculations have shown that a single symmetrical conformer is predominantly stable in solution. bohrium.com The bulky tert-butyl groups in this compound are expected to significantly influence the energetic landscape, likely leading to a well-defined, sterically-hindered ground state conformation.

Table 1: Selected Experimental Geometric Parameters for this compound

| Parameter | Bond Length (Å) |

|---|---|

| P=O | 1.4866 (12) |

| P-C | 1.804 (2) - 1.808 (13) |

Source: nih.gov

DFT calculations are also a powerful tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra. For instance, the calculation of vibrational frequencies can be correlated with experimental Infrared (IR) and Raman spectra. Theoretical conformational analyses of related phosphine chalcogenides have been successfully carried out using DFT calculations in conjunction with IR spectroscopy and dipole moment measurements. researchgate.netnih.gov

While a specific DFT-based spectroscopic prediction for this compound is not detailed in the available literature, the methodology is well-established. Calculations would typically involve optimizing the molecule's geometry and then computing the harmonic vibrational frequencies. These calculated frequencies, often scaled by an empirical factor to account for anharmonicity and other systematic errors, can be compared to the peaks in an experimental IR spectrum to assign specific vibrational modes, such as the characteristic P=O stretching frequency.

The electronic structure of a molecule is key to understanding its reactivity and properties. DFT is used to calculate the distribution of electrons and the energies of the molecular orbitals. rsc.org Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). mdpi.com The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large gap suggests high stability and low reactivity. mdpi.com

In phosphine oxides, the HOMO and LUMO are central to their electronic behavior. researchgate.net For this compound, the electron-donating tert-butyl groups on the phenyl rings are expected to influence the energies of these frontier orbitals compared to unsubstituted triphenylphosphine (B44618) oxide. Generally, electron-donating groups can destabilize (raise the energy of) the HOMO, potentially making the molecule easier to oxidize. researchgate.net The HOMO-LUMO gap determines the molecule's electronic transitions and can be correlated with its UV-Vis absorption properties. physchemres.org

Table 2: Key Concepts in Frontier Molecular Orbital Theory

| Concept | Description | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; related to ionization potential. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; related to electron affinity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. |

Source: mdpi.comresearchgate.net

Molecular Mechanics and Dynamic Simulations for Gas-Phase Structure Determination

While X-ray crystallography provides solid-state structures, determining the structure of molecules in the gas phase requires different techniques. A novel method combining gas-phase electron diffraction (GED) with computational methods like molecular mechanics has been developed to accurately determine the structures of sterically crowded molecules. nih.gov

This approach, called DYNAMITE (DYNAMic Interaction of Theory and Experiment), involves refining the heavy-atom skeleton of the molecule using experimental GED data while continuously updating the positions of lighter atoms (like hydrogens) using molecular mechanics calculations. nih.govrsc.org This dynamic linking overcomes errors associated with assumptions about local symmetry. nih.gov This technique was successfully applied to determine the gas-phase structure of tri-tert-butylphosphine (B79228) oxide, a sterically hindered analogue of this compound. nih.govrsc.org The study resulted in a more accurate P-O bond distance, consistent with a double bond character (O=P) rather than a dative bond (O⁻–P⁺). nih.govrsc.org Molecular dynamics simulations are also used to study the behavior of related molecules, such as trimethylamine-N-oxide, in solution, providing insights into their hydration properties. rsc.org

Theoretical Insights into Stereodynamics and Configurational Stability of Phosphine Oxides

Triaryl phosphine oxides with bulky substituents can exhibit propeller-like chirality and exist as stable, non-interconverting stereoisomers at room temperature. researchgate.net Theoretical calculations are essential for understanding the factors that govern their configurational stability and the dynamics of their interconversion (stereodynamics). researchgate.net

Detailed computational studies on a series of tris-aryl phosphine oxides have shown that steric effects play the most significant role in determining their configurational stability, whereas electronic properties of substituents have a much smaller influence. researchgate.net The bulky tert-butyl groups in this compound would therefore be expected to create a high barrier to stereoisomerization. Theoretical calculations for similar systems have found these barriers to be around 27 kcal/mol, which is consistent with high configurational stability at ambient temperatures. researchgate.net These computational findings are in excellent agreement with experimental results and provide a rational basis for interpreting the stereodynamic behavior of these chiral, propeller-like molecules. researchgate.net

Computational Studies on Hydrogen Bonding and Complex Geometries

The oxygen atom in the phosphine oxide group (P=O) is a strong hydrogen bond acceptor. researchgate.netenamine.net Computational studies, particularly using DFT, are invaluable for characterizing the geometry, strength, and nature of these hydrogen bonds. researchgate.net

Theoretical studies on model systems have shown that phosphine oxides form strong hydrogen bonds, with interaction energies that can exceed 12 kcal/mol. researchgate.net DFT calculations can model the complexes formed between phosphine oxides and various hydrogen bond donors. nih.gov These studies can reveal how intermolecular interactions, such as weak hydrogen bonds, can lead to slight differences in bond lengths (e.g., the P=O bond) even between chemically identical molecules within the same crystal lattice. nih.gov The geometry of the complex, including the angle of the hydrogen bond, is a key area of investigation. For example, in complexes with hydroxymethylphosphine chalcogenides, the O-H···X–P (where X is the chalcogen) angle has been explained through computational analysis. capes.gov.br For this compound, its potent hydrogen-bonding capability is a defining feature of its intermolecular interactions, influencing its crystal packing and its behavior in solution. researchgate.net

Applications in Homogeneous and Heterogeneous Catalysis

Ligand Design in Transition Metal Catalysis

The design of ligands is a cornerstone of modern transition metal catalysis, enabling precise control over the catalytic process. Phosphine (B1218219) oxides, traditionally considered as byproducts of phosphine oxidation, are now recognized for their potential as effective ligands or pre-ligands in various catalytic transformations. Their ability to act as hemilabile ligands, containing both a hard P=O donor and a soft phosphine donor, allows for dynamic coordination that can stabilize reactive intermediates and enhance catalytic performance. researchgate.netresearchgate.net

While phosphines are more common ligands in palladium catalysis, phosphine oxides have been shown to play a crucial role as stabilizing agents for palladium catalysts, particularly in cross-coupling reactions. nih.gov In reactions such as the Suzuki coupling, the presence of phosphine oxides like triphenylphosphine (B44618) oxide can prevent the precipitation of palladium black, thereby maintaining a constant, active catalyst concentration throughout the reaction. This leads to more reproducible yields and consistent reaction rates. nih.gov The phosphine oxide is thought to serve as a labile ligand that protects the palladium(0) catalyst from decomposition through oxidation or agglomeration, which is especially beneficial when using non-coordinating solvents. nih.gov

Research has demonstrated that for the palladium-catalyzed cross-coupling of potassium aryldimethylsilanolates with aryl bromides, phosphine oxide additives have a beneficial effect. nih.gov The use of bulky and electron-rich trialkylphosphines, such as tri-tert-butylphosphine (B79228), has been instrumental in developing mild and general methods for carbon-carbon bond formation, particularly with less reactive aryl chlorides. researchgate.net While direct catalysis by Tris(4-tert-butylphenyl)phosphine oxide is less documented, the principles established with similar phosphine oxides suggest its potential utility in stabilizing palladium catalytic systems. The synthesis of bis(tri-tert-butylphosphine)palladium(0), a key catalyst, highlights the importance of bulky phosphine ligands in creating active and stable palladium catalysts for a range of coupling reactions. google.comberkeley.eduwikipedia.org

In rhodium-catalyzed hydroformylation, which converts alkenes to aldehydes, the choice of ligand is critical for controlling reaction rate and regioselectivity (the ratio of linear to branched aldehydes). researchgate.net While phosphine ligands are extensively used to enhance catalyst performance, phosphine oxides have also been investigated. researchgate.netresearchgate.net Mixed amino phosphine oxide ligands, for instance, have shown high reactivity and regioselectivity for the branched aldehyde in the hydroformylation of styrene (B11656) under mild conditions. rsc.org

The electronic and steric properties of phosphorus-based ligands significantly influence the outcome of the reaction. rsc.org For example, rhodium complexes with bulky phosphite (B83602) ligands, such as tris(o-tert-butyl-p-methylphenyl) phosphite, have demonstrated extremely high rates in the hydroformylation of oct-1-ene. rug.nl Although direct application of this compound in this specific reaction is not widely reported, the established structure-activity relationships for bulky phosphine and phosphine oxide ligands suggest its potential to influence catalytic performance. The use of phosphine oxides can lead to different reaction outcomes compared to traditional bis(phosphines) due to their hemilabile nature, acting as either bidentate or monodentate ligands. researchgate.net

A significant application of phosphine oxides is in the formation of supramolecular ligands for rhodium-catalyzed asymmetric hydrogenation. acs.orghomkat.nl This approach involves the self-assembly of two or more ligand building blocks through non-covalent interactions, such as hydrogen bonds, to form a bidentate ligand. nih.gov In this context, phosphine oxides act as strong hydrogen bond acceptors. acs.orgnih.gov

A series of bisphosphine monoxides have been used in combination with a chiral phosphoramidite (B1245037) (a hydrogen bond donor) to create a library of supramolecular ligands. acs.orghomkat.nl NMR spectroscopy and DFT calculations have confirmed the formation of strong hydrogen bonds between the phosphine oxide moiety and the NH group of the phosphoramidite. acs.orghomkat.nlacs.org These supramolecular catalysts have been evaluated in the asymmetric hydrogenation of various functionalized alkenes. acs.org

| Substrate | Catalyst System | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Methyl 2-acetamidoacrylate | Rh-supramolecular catalyst with phosphine oxide | >99 | 75 | acs.org |

| Methyl (Z)-α-acetamidocinnamate | Rh-supramolecular catalyst with phosphine oxide | >99 | 66 | acs.org |

| Substrate with hydroxyl group | Rh-supramolecular catalyst with phosphine oxide | >99 | up to 99 | acs.orghomkat.nl |

Recently, phosphine oxide-containing ligands have been incorporated into the design of gold(III) complexes for applications in materials science, such as organic light-emitting diodes (OLEDs). cityu.edu.hkresearchgate.net A series of cyclometalated gold(III) complexes featuring a phosphine oxide moiety on the ligand have been synthesized and characterized. cityu.edu.hk In one study, a ligand incorporating a 4-tert-butylphenyl group was used. cityu.edu.hk The strong electron-withdrawing nature of the P=O group makes the phosphine oxide an excellent electron-transporting moiety, which is beneficial for creating bipolar emitters. cityu.edu.hk

While the primary application discussed for these specific gold(III) phosphine oxide complexes is in optoelectronics, the synthesis and characterization of such compounds are relevant to catalysis. cityu.edu.hkresearchgate.net Gold complexes, often with phosphine ligands, are known to catalyze a variety of organic transformations. sigmaaldrich.comnih.gov The stability and electronic properties of the gold center can be tuned by the ligand environment. The successful synthesis of stable gold(III) complexes with phosphine oxide ligands, including those with tert-butylphenyl groups, opens the door for exploring their potential as catalysts. cityu.edu.hk

Influence of Phosphine Oxide Ligands on Catalytic Performance

The incorporation of phosphine oxide moieties into ligand structures can profoundly influence the performance of a catalyst, particularly affecting its selectivity.

Phosphine oxide ligands have demonstrated a significant ability to enhance both regioselectivity and stereoselectivity in various catalytic reactions.

In rhodium-catalyzed hydroformylation, the use of mixed amino phosphine oxide ligands leads to high regioselectivity, favoring the formation of the branched aldehyde product from styrene. rsc.org This selectivity is consistently high across different phosphine oxide ligands of this type. rsc.org In other systems, bulky ligands are known to favor the formation of linear aldehydes. researchgate.net The ability of phosphine oxides to act as hemilabile ligands, potentially creating a more constrained catalytic pocket, can influence the orientation of the substrate during the key bond-forming steps, thus directing the regiochemical outcome. researchgate.net

In the realm of stereoselectivity, phosphine oxides have been employed as chiral catalysts for asymmetric sequential aldol (B89426) reactions, yielding products with excellent enantioselectivities. nih.gov The key to this success is a sequential catalytic system involving a chiral phosphine oxide catalyst. nih.gov As discussed previously, in rhodium-catalyzed asymmetric hydrogenation, supramolecular ligands based on phosphine oxides achieve high enantioselectivity through hydrogen-bonding interactions with the substrate. acs.orghomkat.nl The geometry of the phosphine oxide ligand is crucial; subtle changes in its structure can alter the hydrogen-bonding network and lead to a decrease in selectivity, highlighting the ligand's direct role in stereochemical control. homkat.nl

| Reaction | Ligand Type | Selectivity Outcome | Key Finding | Reference |

|---|---|---|---|---|

| Rhodium-Catalyzed Hydroformylation of Styrene | Mixed amino phosphine oxide | High regioselectivity (87-92% branched aldehyde) | Ligands display exceptionally high reactivity and regioselectivity for the branched product. | rsc.org |

| Rhodium-Catalyzed Asymmetric Hydrogenation | Supramolecular phosphine oxide | High enantioselectivity (up to 99% ee) | Hydrogen bonding between the phosphine oxide and a hydroxyl group on the substrate is crucial for high selectivity. | acs.orghomkat.nl |

| Catalytic Asymmetric Sequential Aldol Reaction | Chiral phosphine oxide | Excellent enantioselectivities | A sequential catalytic system using a chiral phosphine oxide catalyst is key to the high stereoselectivity. | nih.gov |

Impact of Ligand Sterics and Electronics on Reaction Rates and Efficiency

The catalytic activity of metal complexes is profoundly influenced by the steric and electronic properties of their ligands. In the context of phosphine oxide ligands, such as this compound, these parameters are critical in dictating the rate and efficiency of catalytic reactions. The interplay between the steric hindrance imposed by the bulky substituents and the electronic nature of the aryl groups governs the stability of the catalyst, the ease of substrate coordination, and the rates of key elementary steps in a catalytic cycle, such as oxidative addition and reductive elimination.

The electronic properties of phosphine oxide ligands, modulated by the substituents on the aryl rings, also have a significant impact on catalysis. The electron-donating or electron-withdrawing nature of these substituents alters the electron density at the phosphorus atom and, consequently, at the metal center. acs.orgnih.gov The para-tert-butyl group is known to be electron-donating through an inductive effect. This increased electron density on the phosphorus can be relayed to the metal center, potentially influencing the rates of oxidative addition and other steps in the catalytic cycle. acs.org For example, in the Suzuki-Miyaura coupling, the electronic nature of the phosphine ligand has been shown to govern the oxidative addition and transmetalation steps. researchgate.net

Phosphine oxides are generally considered to be weakly coordinating ligands. However, they have been shown to act as effective stabilizing ligands for palladium catalysts, particularly in cross-coupling reactions. nih.govnih.gov They can prevent the agglomeration and precipitation of palladium nanoparticles, thus maintaining a high concentration of the active catalyst throughout the reaction. nih.gov This stabilizing effect can lead to improved yields and reproducibility, especially under non-rigorous reaction conditions. nih.gov The bulky nature of this compound could further enhance this stabilizing effect.

While specific data for this compound in catalysis is not widely reported, the principles governing ligand effects provide a framework for understanding its potential impact. The combination of its steric bulk and the electron-donating nature of the 4-tert-butylphenyl groups suggests that it could be a valuable ligand in various catalytic applications, particularly in cross-coupling reactions where catalyst stability and the promotion of key catalytic steps are crucial for high efficiency.

Detailed Research Findings

Although direct catalytic studies on this compound are limited, research on related phosphine and phosphine oxide ligands provides valuable insights.

A study on the palladium-catalyzed cross-coupling of potassium aryldimethylsilanolates with aryl bromides demonstrated that triphenylphosphine oxide can act as a stabilizing ligand, leading to improved reaction rates and yields. nih.govnih.gov The authors proposed that the phosphine oxide prevents the decomposition of the palladium catalyst. nih.gov Given the greater steric bulk of this compound, it is plausible that it could offer even greater stabilization to the catalytic species.

In a computational study on the Suzuki-Miyaura coupling, the effects of different phosphine ligands on the catalytic cycle were analyzed. researchgate.net The study revealed that oxidative addition is primarily governed by electronic effects, while transmetalation and reductive elimination are influenced by a combination of both steric and electronic factors. researchgate.net Electron-donating ligands generally favor oxidative addition. This suggests that the electron-donating tert-butyl groups in this compound could positively influence this step in a catalytic cycle.

The table below illustrates the general influence of ligand properties on key steps in a catalytic cycle, based on findings from various studies on phosphine ligands.

Table 1: General Influence of Ligand Properties on Catalytic Steps

| Catalytic Step | Impact of Increased Steric Bulk | Impact of Increased Electron-Donating Character |

|---|---|---|

| Oxidative Addition | Can hinder approach of substrate | Generally accelerates the reaction |

| Reductive Elimination | Generally accelerates the reaction | Can have a variable effect |

| Catalyst Stability | Can enhance stability by preventing aggregation | Can influence stability |

Interactive Data Table

The following table provides Tolman's cone angles and electronic parameters for a selection of common phosphine ligands to illustrate the range of steric and electronic properties available. While the exact parameters for this compound are not available in the literature, its properties can be inferred to be in the range of other bulky, electron-rich phosphine ligands.

Table 2: Steric and Electronic Parameters of Selected Phosphine Ligands

| Ligand | Cone Angle (θ) [°] | Electronic Parameter (ν(CO) in cm⁻¹) |

|---|---|---|

| PMe₃ | 118 | 2064.1 |

| PPh₃ | 145 | 2068.9 |

| PCy₃ | 170 | 2056.4 |

| P(o-tolyl)₃ | 194 | 2067.0 |

| P(t-Bu)₃ | 182 | 2056.1 |

Data sourced from various studies on phosphine ligand properties. The electronic parameter is the A₁ carbonyl stretching frequency of the corresponding Ni(CO)₃L complex; a lower frequency indicates a more electron-donating ligand.

The large cone angle of ligands like P(o-tolyl)₃ and P(t-Bu)₃ highlights the significant steric bulk they impose. wikipedia.org The tert-butyl group in P(t-Bu)₃ also contributes to its strong electron-donating character, as indicated by its low ν(CO) value. libretexts.org It can be anticipated that Tris(4-tert-butylphenyl)phosphine would have a cone angle comparable to or larger than P(p-tolyl)₃ and would be more electron-donating than PPh₃ due to the presence of the para-tert-butyl groups. The corresponding phosphine oxide would retain the steric properties while its electronic influence would be modulated by the P=O bond.

Applications in Materials Science and Optoelectronics

Design and Synthesis of Organic Electroluminescent (EL) Materials

The phosphine (B1218219) oxide group (P=O) is a key functional moiety in the design of various organic electroluminescent (EL) materials due to its strong electron-withdrawing nature and tetrahedral geometry. These characteristics are instrumental in developing materials with high thermal and morphological stability, as well as tailored electronic properties.

Function as Bridging Chromophores in Organic Light-Emitting Diodes (OLEDs)

While specific examples of Tris(4-tert-butylphenyl)phosphine oxide being used as a bridging chromophore are not readily found in published literature, the general role of the triphenylphosphine (B44618) oxide core in this context is to connect different functional units within a single molecule. This can help in fine-tuning the photophysical properties of the resulting material. The bulky tert-butyl groups on the phenyl rings of this compound would be expected to enhance the solubility and promote the formation of amorphous thin films, which is beneficial for OLED device fabrication and performance.

Development as Electron-Transporting and Hole-Blocking Materials

The electron-deficient nature of the phosphine oxide group makes it an excellent candidate for creating electron-transporting materials (ETMs) and hole-blocking materials (HBMs) for OLEDs. The P=O bond effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of a material, which facilitates the injection and transport of electrons. researchgate.netresearchgate.net Consequently, materials incorporating a phosphine oxide moiety can exhibit improved electron mobility.

Furthermore, the high triplet energy often associated with phosphine oxide derivatives makes them suitable for use as hole-blocking layers, preventing excitons from quenching at the interface with the hole-transporting layer and confining them to the emissive layer, which can lead to higher device efficiencies.

Application as Host Materials for Phosphorescent Organic Light-Emitting Diodes (PHOLEDs)

In phosphorescent OLEDs (PHOLEDs), the host material plays a crucial role in dispersing the phosphorescent guest emitter and facilitating energy transfer. An ideal host material should possess a high triplet energy level to effectively confine the triplet excitons on the guest molecules. Phosphine oxide derivatives are known to be excellent host materials due to their high triplet energies. researchgate.net

Although specific device data for PHOLEDs using this compound as a host are not available, it can be inferred that its high triplet energy potential, coupled with the good film-forming properties endowed by the tert-butyl groups, would make it a promising candidate for this application. The bulky nature of the molecule could also help in preventing the aggregation of phosphorescent dopants, thus reducing concentration quenching effects.

Modulation of Optoelectronic Properties via Phosphine Oxide Moieties

The incorporation of phosphine oxide moieties into organic molecules allows for the systematic tuning of their optoelectronic properties. This is a key strategy in the molecular engineering of materials for specific OLED applications.

Tuning of Emission Color and Thermally Enhanced Luminescence

The electron-withdrawing phosphine oxide group can influence the intramolecular charge transfer (ICT) characteristics of a molecule. By strategically placing the P=O group, it is possible to modulate the emission wavelength of a fluorescent or phosphorescent material. While specific data on the tuning of emission color using this compound is not documented, the general principle of using phosphine oxides to modify the electronic structure of chromophores is well-established.

Impact on Triplet Energy Levels and Thermal Stability of Materials

The phosphine oxide group is known to significantly increase the triplet energy (ET) of organic materials. This is a critical factor for host materials in blue PHOLEDs, where a high ET is required to prevent back energy transfer from the blue phosphorescent dopant. The rigid and sterically hindered structure of this compound would likely contribute to a high triplet energy.

Emerging Research Directions and Future Perspectives

Novel Derivatizations and Structure-Property Relationship Investigations

The exploration of novel derivatives of Tris(4-tert-butylphenyl)phosphine oxide is a burgeoning area of research. The core structure provides a robust scaffold for a variety of chemical modifications, enabling the fine-tuning of its physical and chemical properties.

Strategic Functionalization: Future research will likely focus on introducing a range of functional groups to the phenyl rings or even at the phosphorus center. Methodologies for the P-arylation of secondary phosphine (B1218219) oxides and the functionalization of arylphosphine oxides are well-established and can be adapted for this purpose. For instance, the introduction of electron-donating or electron-withdrawing groups at the ortho or meta positions of the phenyl rings could significantly alter the electronic properties of the molecule. This could involve electrophilic aromatic substitution reactions, though the steric hindrance from the tert-butyl groups might necessitate optimized reaction conditions.

Structure-Property Correlation: A key aspect of these investigations will be to establish clear structure-property relationships. The table below outlines potential derivatizations and their expected impact on the compound's properties.

| Derivative Class | Potential Functional Groups | Expected Impact on Properties | Potential Applications |

| Electronically Modified | Nitro (-NO2), Cyano (-CN) | Lowering of LUMO energy, enhanced electron affinity | Electron-transport materials in OLEDs |

| Methoxy (-OCH3), Amino (-NH2) | Raising of HOMO energy, increased electron-donating character | Hole-transport materials, ligands for catalysis | |

| Sterically Modified | Introduction of bulkier groups | Increased steric hindrance, altered solubility and packing | Control of intermolecular interactions, formation of amorphous films |

| Extended Conjugation | Biphenyl (B1667301), Fluorenyl substituents | Modified photophysical properties (absorption, emission) | Emitting materials, fluorescent sensors |

Systematic studies correlating these structural modifications with changes in photophysical properties, thermal stability, and solubility will be crucial for designing molecules with tailored functionalities.

Integration into Advanced Functional Materials and Supramolecular Assemblies

The unique combination of a polar phosphine oxide group and bulky, non-polar tert-butylphenyl substituents makes this compound an attractive building block for advanced functional materials.

Organic Light-Emitting Diodes (OLEDs): Phosphine oxides are widely recognized as excellent host materials for phosphorescent OLEDs (PhOLEDs) due to their high triplet energy and good electron-transporting properties. researchgate.nettandfonline.com The strong electron-withdrawing nature of the P=O bond can lead to high quantum efficiencies. researchgate.net The bulky tert-butyl groups in this compound can help in forming stable amorphous films, which is beneficial for device longevity. Its high triplet energy would make it suitable for hosting blue phosphorescent emitters, a key challenge in OLED technology. nih.gov

Supramolecular Chemistry: The polar P=O group is a strong hydrogen bond acceptor, while the bulky phenyl rings can participate in π-π stacking and CH-π interactions. This directional bonding capability can be harnessed to construct well-defined supramolecular assemblies. For instance, co-crystallization with hydrogen bond donors could lead to the formation of one-, two-, or three-dimensional networks with potential applications in molecular recognition and materials science. The steric hindrance provided by the tert-butyl groups can be exploited to control the packing arrangement and create porous structures.

Future Role of Computational Chemistry in Predictive Design and Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), is poised to play a critical role in accelerating the development of materials based on this compound.

Predictive Modeling: DFT calculations can be employed to predict key properties of the parent molecule and its hypothetical derivatives, thus guiding synthetic efforts towards the most promising candidates. nih.gov Important parameters for OLED applications, such as the energies of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the triplet energy (ET), can be calculated with reasonable accuracy. nih.gov This predictive power allows for the in silico screening of a large number of potential derivatives, saving significant experimental time and resources. Machine learning models are also being developed to predict the properties of phosphine ligands, which could be adapted for phosphine oxides. chemrxiv.org

Mechanistic Insights: Computational studies can provide a deeper understanding of the structure-property relationships at the molecular level. For example, DFT can elucidate how different substituents influence the electron distribution and molecular geometry, and in turn, the photophysical and electronic properties. researchgate.net Furthermore, modeling the intermolecular interactions in the solid state can help in predicting the morphology of thin films and the charge transport properties in electronic devices. Understanding the mechanism of action is crucial, and computational tools can shed light on the role of the phosphine oxide in various chemical processes. nottingham.ac.uk

The synergy between predictive computational modeling and experimental synthesis and characterization will be instrumental in unlocking the full potential of this compound and its derivatives in the next generation of advanced materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。